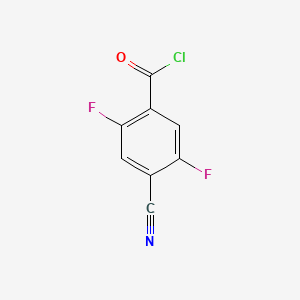

4-Cyano-2,5-difluorobenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

198280-44-3 |

|---|---|

Molecular Formula |

C8H2ClF2NO |

Molecular Weight |

201.557 |

IUPAC Name |

4-cyano-2,5-difluorobenzoyl chloride |

InChI |

InChI=1S/C8H2ClF2NO/c9-8(13)5-2-6(10)4(3-12)1-7(5)11/h1-2H |

InChI Key |

HWWZXHXAMOXLMS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)C(=O)Cl)F)C#N |

Synonyms |

Benzoyl chloride, 4-cyano-2,5-difluoro- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyano 2,5 Difluorobenzoyl Chloride

Chemo- and Regioselective Synthesis

The synthesis of 4-Cyano-2,5-difluorobenzoyl chloride presents a considerable challenge due to the need for precise control over the introduction and manipulation of multiple functional groups on the benzene (B151609) ring. Chemo- and regioselectivity are therefore paramount in any successful synthetic approach.

Functionalization of Fluorinated Benzoic Acid Precursors

A logical and widely applicable strategy for the synthesis of this compound involves a multi-step sequence starting from readily available fluorinated aromatic compounds. This approach allows for the sequential and controlled introduction of the required functional groups.

A plausible and documented route commences with 1,4-dibromo-2,5-difluorobenzene. This starting material can undergo selective monolithiation followed by carboxylation to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com The subsequent conversion of the carboxylic acid to the corresponding acyl chloride, 4-bromo-2,5-difluorobenzoyl chloride, is a standard transformation that can be achieved in high yield using reagents such as thionyl chloride. prepchem.com

The critical step in this sequence is the chemoselective conversion of the bromo-substituent to a cyano group. This transformation can be effectively carried out using transition-metal-catalyzed cyanation reactions. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide, or more modern palladium-catalyzed cyanation methods with various cyanide sources (e.g., zinc cyanide, potassium ferricyanide), offer viable pathways. wikipedia.org These catalytic methods are generally preferred due to their milder reaction conditions and often higher yields.

An alternative, though less direct, pathway could involve the Sandmeyer reaction. wikipedia.orgnih.gov This would necessitate the synthesis of a 4-amino-2,5-difluorobenzoic acid precursor. The amino group can then be converted to a diazonium salt, which is subsequently displaced by a cyanide group in the presence of a copper(I) cyanide catalyst. While a powerful method for introducing a variety of functional groups, the Sandmeyer reaction can sometimes be limited by the stability of the diazonium salt and the potential for side reactions. scirp.org

| Reaction Step | Reagents and Conditions | Product | Reference |

| Lithiation/Carboxylation | 1. n-Butyllithium, diethyl ether, -78 °C; 2. CO2 (dry ice) | 4-Bromo-2,5-difluorobenzoic acid | chemicalbook.com |

| Acyl Chloride Formation | Thionyl chloride, reflux | 4-Bromo-2,5-difluorobenzoyl chloride | prepchem.com |

| Cyanation (Proposed) | Pd catalyst (e.g., Pd(PPh3)4), Zn(CN)2, solvent, heat | This compound | wikipedia.org |

| Sandmeyer Reaction (Alternative) | 1. NaNO2, HCl; 2. CuCN | This compound | wikipedia.orgnih.gov |

Direct Chlorination Approaches for Benzyl (B1604629) Analogs

A more convergent approach to this compound could involve the direct chlorination of a suitable benzyl precursor, such as 4-cyano-2,5-difluorotoluene. The side-chain chlorination of toluene (B28343) derivatives is a well-established industrial process, often proceeding via a radical mechanism initiated by UV light or radical initiators. Subsequent hydrolysis of the resulting trichloromethyl group would yield the desired benzoyl chloride.

This hypothetical route would require the synthesis of 4-cyano-2,5-difluorotoluene, which could potentially be prepared from 2,5-difluoro-4-methylaniline (B1532084) via a Sandmeyer cyanation.

Stereoselective and Enantioselective Synthetic Routes (if applicable to chiral derivatives)

The target molecule, this compound, is an achiral molecule. Therefore, stereoselective and enantioselective synthetic routes are not applicable for its direct synthesis.

Catalytic Strategies in Formation

Modern catalytic methods are instrumental in achieving the efficient and selective synthesis of highly functionalized molecules like this compound.

Transition Metal-Mediated Transformations

As highlighted in section 2.1.1, transition metal catalysis is pivotal for the key cyanation step in the functionalization of a pre-existing fluorinated benzoic acid framework.

Palladium-catalyzed cyanation has become a cornerstone of modern organic synthesis for the formation of aryl nitriles from aryl halides. These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide. Subsequent transmetalation with a cyanide source, followed by reductive elimination, furnishes the aryl nitrile and regenerates the active catalyst. A variety of ligands can be employed to modulate the reactivity and stability of the palladium catalyst, and numerous cyanide sources, including zinc cyanide and potassium ferricyanide, have been developed to mitigate the toxicity of traditional cyanide reagents. wikipedia.org

Copper-catalyzed cyanation , particularly the Rosenmund-von Braun reaction, represents a classical yet still relevant method. While often requiring higher temperatures and stoichiometric amounts of copper(I) cyanide, recent advancements have led to the development of catalytic versions with improved efficiency and substrate scope. taylorandfrancis.comtezu.ernet.in

The table below summarizes some general catalytic systems for the cyanation of aryl halides, which could be adapted for the synthesis of this compound from a suitable bromo-precursor.

| Catalyst System | Cyanide Source | Typical Substrate | Key Features |

| Pd(PPh3)4 / dppf | Zn(CN)2 | Aryl bromides/iodides | Good functional group tolerance, milder conditions. |

| CuI | KCN or NaCN | Aryl halides | Classical method, can be effective for less reactive substrates. |

| NiCl2(dppf) | Zn(CN)2 | Aryl chlorides/sulfonates | Can activate more challenging C-O bonds. researchgate.net |

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. However, the application of organocatalytic systems to the specific synthesis of this compound is not yet widely reported in the scientific literature. While organocatalytic methods for various transformations, including nucleophilic aromatic substitution and C-H functionalization, are rapidly advancing, their application to the complex, multi-functionalized system presented by this target molecule remains an area for future research and development.

Photochemical and Radical-Initiated Pathways

Traditional methods for the synthesis of acyl chlorides often involve the use of harsh chlorinating agents. Photochemical and radical-initiated pathways offer alternative routes that can proceed under milder conditions and with high selectivity.

One promising approach involves the direct chlorination of the corresponding aldehyde, 4-cyano-2,5-difluorobenzaldehyde, using light or a radical initiator. The use of ultraviolet (UV) light can catalyze the liquid-phase chlorination of benzaldehydes to their respective benzoyl chlorides with high efficiency. google.com This method often results in minimal formation of impurities. google.com

Alternatively, the reaction can be initiated by a radical initiator. For instance, substituted benzaldehydes can be effectively converted to benzoyl chlorides by treatment with chlorine in the presence of a radical initiator such as 2,2′-azobis(isobutyronitrile) (AIBN). google.com This process can be carried out batchwise or continuously and typically results in high purity product after distillation. google.com

Another innovative photochemical method involves the in situ generation of the chlorinating agent. For example, a continuous flow system can be employed for the photochemical oxidation of chloroform (B151607) to produce phosgene (B1210022), which then reacts with a carboxylic acid to form the corresponding acyl chloride. acs.orgacs.org This "photo-on-demand" synthesis enhances safety by avoiding the storage and transport of highly toxic phosgene. acs.orgacs.org

The general mechanism for the radical-initiated chlorination of a benzaldehyde (B42025) is depicted in the table below.

| Step | Description |

| Initiation | The radical initiator (e.g., AIBN) or UV light generates initial radicals. |

| Propagation | A chlorine radical abstracts the aldehydic hydrogen from the benzaldehyde, forming a benzoyl radical and hydrogen chloride. The benzoyl radical then reacts with a molecule of chlorine to yield the benzoyl chloride and a new chlorine radical, which continues the chain reaction. |

| Termination | The reaction is terminated by the combination of any two radical species. |

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of this compound. Key areas of focus include the use of solvent-free or reduced solvent conditions and the optimization of atom economy and E-factor.

A significant advancement in the green synthesis of cyanobenzoyl chlorides is the ability to conduct the reaction in the absence of a solvent. google.com In such a process, the corresponding 4-carbamoylbenzoic acid can be reacted directly with a chlorinating agent, such as phosphoryl trichloride, to yield the desired 4-cyanobenzoyl chloride. google.com This approach simplifies the work-up procedure and eliminates the environmental and economic costs associated with solvent use and disposal.

When a solvent is necessary, the choice of solvent is critical. Green chemistry principles favor the use of more environmentally benign solvents. For the synthesis of 4-cyanobenzoyl chlorides, alternative auxiliary solvents such as dioxane, tert-butyl methyl ether, and toluene can be employed. google.com

Atom economy and E-factor are key metrics used to evaluate the "greenness" of a chemical reaction. chembam.com

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. oeducat.orgscranton.edu An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. scranton.edu

E-Factor (Environmental Factor) is a more practical measure of the environmental impact, defined as the total mass of waste produced per unit of product. chembam.com A lower E-factor indicates a more environmentally friendly process. gcande.org

The synthesis of this compound from the corresponding benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) provides a clear example for these calculations.

Reaction: C₈H₃F₂NO₂ + SOCl₂ → C₈H₂ClF₂NO + SO₂ + HCl

| Metric | Calculation | Result |

| Atom Economy | (MW of C₈H₂ClF₂NO) / (MW of C₈H₃F₂NO₂ + MW of SOCl₂) x 100 | (201.56) / (183.1 + 118.97) x 100 |

| = 66.7% | ||

| E-Factor | (Total mass of waste) / (Mass of product) | (MW of SO₂ + MW of HCl) / (MW of C₈H₂ClF₂NO) |

| (64.07 + 36.46) / 201.56 | ||

| ≈ 0.50 |

These metrics highlight that even with a high reaction yield, a significant portion of the reactant mass can end up as byproducts. Therefore, developing synthetic routes with higher atom economy and lower E-factors is a key goal in green chemistry.

Process Intensification and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification strategies to enhance efficiency, safety, and cost-effectiveness.

Continuous Flow Synthesis: A major trend in the industrial production of fine chemicals is the shift from traditional batch processing to continuous flow manufacturing. researchgate.netresearchgate.net Continuous flow reactors offer several advantages for the synthesis of acyl chlorides, including:

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous materials like phosgene or thionyl chloride. acs.orgacs.org The in situ generation and immediate consumption of such reagents is a key safety feature of these systems. acs.orgacs.org

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.

Scalability: Scaling up a continuous process is often simpler and more predictable than scaling up a batch reaction.

A practical approach for transitioning from batch to continuous flow involves using in-line monitoring techniques to understand the reaction kinetics in the batch process, which then informs the design and operation of the flow system. vapourtec.com For instance, the continuous preparation of acyl chlorides can be achieved in stirred-tank reactors or reaction columns, where the reactants are continuously fed, and the product is continuously removed. google.com

The table below summarizes key considerations for the industrial scale-up of this compound synthesis.

| Consideration | Description |

| Reaction Type | Continuous flow is generally preferred over batch processing for safety and efficiency. researchgate.net |

| Catalyst | For radical-initiated reactions, the choice and concentration of the initiator are crucial for controlling the reaction rate and selectivity. google.com |

| Chlorinating Agent | The choice of chlorinating agent (e.g., phosgene, thionyl chloride, oxalyl chloride) impacts safety protocols, byproduct formation, and cost. google.com |

| Work-up and Purification | Continuous distillation is often the method of choice for isolating and purifying the final product on an industrial scale. google.com |

| Automation and Control | Implementing real-time monitoring and automated control systems is essential for maintaining optimal reaction conditions and ensuring consistent product quality. |

By embracing these advanced synthetic methodologies and process intensification strategies, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Mechanistic Investigations of 4 Cyano 2,5 Difluorobenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The most prominent reaction pathway for 4-Cyano-2,5-difluorobenzoyl chloride is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon. This reaction proceeds via a tetrahedral intermediate, and its rate and mechanism are influenced by various factors.

The kinetics of nucleophilic acyl substitution reactions of this compound are expected to be rapid, characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives. The rate of reaction is dependent on the nucleophilicity of the attacking species, with stronger nucleophiles reacting faster. The thermodynamics of these reactions are generally favorable, with the formation of a more stable product driving the reaction forward. The reaction is typically exothermic.

Table 1: Hypothetical Kinetic Data for Nucleophilic Acyl Substitution of this compound with Various Nucleophiles

| Nucleophile | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |

| H₂O | 1 | 60 |

| CH₃OH | 10 | 55 |

| NH₃ | 10³ | 45 |

| CH₃NH₂ | 10⁴ | 40 |

Note: The data presented in this table are hypothetical and for illustrative purposes only, based on general principles of organic reactivity.

The solvent environment plays a crucial role in modulating the reaction mechanisms of nucleophilic acyl substitution. Polar aprotic solvents, such as acetonitrile or tetrahydrofuran, are generally preferred as they can solvate the charged transition state, thereby accelerating the reaction. Polar protic solvents, like water or alcohols, can also participate in the reaction as nucleophiles and can stabilize the leaving group through hydrogen bonding, but may also solvate the nucleophile, reducing its reactivity.

Table 2: Hypothetical Influence of Solvent on the Relative Rate of Reaction of this compound with Aniline

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetone | 21 | 200 |

| Acetonitrile | 37 | 500 |

Note: The data presented in this table are hypothetical and for illustrative purposes only, based on general principles of solvent effects in organic reactions.

Lewis acids can catalyze nucleophilic acyl substitution by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This is particularly useful for reactions involving weak nucleophiles. Brønsted bases can catalyze the reaction by deprotonating the nucleophile, increasing its nucleophilicity, or by deprotonating the tetrahedral intermediate to facilitate the elimination of the leaving group.

Table 3: Hypothetical Catalytic Effect on the Reaction of this compound with a Weak Nucleophile (e.g., a hindered alcohol)

| Catalyst | Type | Relative Rate Enhancement |

| None | - | 1 |

| Pyridine | Brønsted Base | 10² |

| AlCl₃ | Lewis Acid | 10⁴ |

Note: The data presented in this table are hypothetical and for illustrative purposes only, based on general principles of catalysis.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aryl Ring

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the cyano, fluoro, and benzoyl chloride groups. The directing effects of these substituents are as follows: the cyano and benzoyl chloride groups are meta-directing, while the fluorine atoms are ortho, para-directing. The positions for potential electrophilic attack are sterically hindered and electronically deactivated. However, under forcing conditions with a strong electrophile and a potent Lewis acid catalyst, substitution may occur. The most likely position for substitution would be at the C6 position, which is ortho to the fluorine at C5 and meta to the cyano and benzoyl chloride groups.

Radical Reactions and Single Electron Transfer Processes

While less common for acyl chlorides, radical reactions and single-electron transfer (SET) processes involving this compound could potentially be initiated under photochemical or radical-initiating conditions. The C-Cl bond of the acyl chloride is the most likely site for radical cleavage. Such reactions could lead to the formation of an acyl radical, which could then participate in various radical-mediated transformations. However, specific studies on the radical reactivity of this compound are not widely reported.

C-F Bond Activation and Selective Defluorination Reactions of Derived Compounds

The carbon-fluorine bonds in the aromatic ring are generally strong and resistant to cleavage. However, in derivatives of this compound, particularly those where the acyl chloride has been converted to other functional groups, C-F bond activation may be possible under specific conditions. This typically requires the use of transition metal complexes or strong reducing agents. Nucleophilic aromatic substitution of one of the fluorine atoms is also a possibility, especially if the ring is further activated by other electron-withdrawing groups or under specific reaction conditions that favor such a pathway.

Lack of Publicly Available Research Hinders Computational Elucidation of this compound Reaction Mechanisms

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational investigation of the reactivity of this compound. Specifically, there is no publicly available research detailing the computational elucidation of its reaction transition states and intermediates. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways, calculating activation energies, and characterizing the geometry of transient species, such studies appear not to have been published for this specific compound.

In typical computational mechanistic studies, researchers would model the reaction of this compound with a chosen nucleophile. This would involve calculating the energies of the reactants, the tetrahedral intermediate formed during nucleophilic acyl substitution, the transition state leading to this intermediate, and the subsequent transition state for the departure of the chloride leaving group, ultimately leading to the final product.

These calculations would provide critical data, often presented in tables, such as:

Relative Energies of Stationary Points: The energies of the transition states and intermediates relative to the reactants, which are crucial for determining the reaction's kinetic and thermodynamic feasibility.

Key Geometric Parameters of Transition States: This includes the bond lengths and angles of the atoms involved in bond-forming and bond-breaking processes at the transition state. For example, the forming bond between the nucleophile and the carbonyl carbon, and the elongating carbon-chlorine bond.

Imaginary Frequencies: A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Without dedicated computational studies on this compound, a detailed, data-driven discussion of its reaction transition states and intermediates is not possible. The scientific community has not yet published the specific computational research required to populate such an analysis. Therefore, any detailed discussion on this topic would be purely speculative and lack the necessary scientific evidence.

Applications of 4 Cyano 2,5 Difluorobenzoyl Chloride in Complex Organic Synthesis

As a Key Building Block for Diverse Heterocyclic Frameworks

The electrophilic nature of the acyl chloride moiety in 4-cyano-2,5-difluorobenzoyl chloride makes it an ideal reactant for condensation and cyclization reactions with various nucleophiles. This reactivity is harnessed to construct a wide array of heterocyclic rings, which are core components of many pharmaceuticals, agrochemicals, and materials.

The synthesis of nitrogen-containing heterocycles frequently relies on the reaction of a binucleophilic species with an acylating agent. This compound is a suitable precursor for these reactions.

Triazoles: 1,2,4-Triazoles can be synthesized through the acylation of hydrazines or amidrazones with an acyl chloride, followed by a cyclodehydration step. Similarly, the reaction with N-acylhydrazides can lead to substituted triazole systems. The reaction of this compound with the appropriate nitrogen-based nucleophiles provides a direct pathway to triazoles bearing the 4-cyano-2,5-difluorophenyl substituent. nih.govfrontiersin.orgnih.gov

Benzimidazoles: The Phillips condensation is a classical method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, such as an acyl chloride, under acidic conditions. The reaction of this compound with a substituted o-phenylenediamine would yield an intermediate amide that can undergo intramolecular cyclization to form the corresponding 2-substituted benzimidazole.

Oxazoles: 4,5-Disubstituted oxazoles are commonly prepared through the reaction of activated carboxylic acid derivatives, including acyl chlorides, with activated methyl isocyanides (e.g., tosylmethyl isocyanide or isocyanoacetates). nih.govdurham.ac.uk The acyl chloride first reacts with the isocyanide, and a subsequent base-catalyzed intramolecular cyclization yields the oxazole ring. durham.ac.uk This methodology allows for the direct incorporation of the 4-cyano-2,5-difluorobenzoyl moiety into the oxazole framework.

Thiazoles: While the Hantzsch synthesis is a prevalent method for thiazole formation, alternative routes utilize acyl chlorides. The reaction of a thioamide with an acyl chloride can lead to the formation of a thiazole ring system. nih.gov This approach provides a pathway for synthesizing 2,5-disubstituted thiazoles where one of the substituents is the 4-cyano-2,5-difluorophenyl group derived from the parent acyl chloride.

The reactivity of this compound is also well-suited for the synthesis of heterocycles containing oxygen.

Oxadiazoles: This class of heterocycles is readily accessible using acyl chlorides. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a prominent example, typically achieved by acylating a carbohydrazide with two equivalents of an acyl chloride or by reacting an N-acylhydrazide (acyl hydrazone) with an acyl chloride, followed by cyclodehydration. nih.gov A more common one-pot method involves the reaction of a carboxylic acid hydrazide with an acyl chloride to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride. The use of this compound in this sequence allows for the straightforward synthesis of 1,3,4-oxadiazoles containing the 4-cyano-2,5-difluorophenyl group. nih.gov Similarly, 1,2,4-oxadiazoles are synthesized by the acylation of amidoximes with acyl chlorides, followed by cyclization of the resulting O-acylamidoxime intermediate. chim.itresearchgate.netmostwiedzy.pl

A representative reaction for the synthesis of a 1,3,4-oxadiazole is shown in the table below.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Carboxylic acid hydrazide | 1. Pyridine, rt | 2,5-Disubstituted-1,3,4-oxadiazole |

| 2. POCl₃, heat |

The synthesis of sulfur-containing heterocycles can be efficiently achieved using this compound, leveraging its reactivity towards sulfur-based nucleophiles.

Benzothiazinones: A well-established route to 1,3-benzothiazin-4-ones starts from substituted 2-halobenzoyl chlorides. nih.govnih.gov The benzoyl chloride is first reacted with a thiocyanate salt (e.g., ammonium thiocyanate) to form a highly reactive benzoyl isothiocyanate intermediate. This intermediate is then treated with a secondary amine, leading to a thiourea derivative that undergoes intramolecular nucleophilic aromatic substitution to furnish the benzothiazinone ring system. nih.govnih.gov Given its structure, this compound is an ideal substrate for this transformation, where one of the fluorine atoms is displaced during the cyclization.

The general synthetic pathway is outlined in the following table.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product Class |

| Substituted 2-Fluorobenzoyl Chloride | Ammonium Thiocyanate, Acetonitrile | Benzoyl isothiocyanate | Secondary Amine (e.g., Ethyl piperazine-1-carboxylate) | 1,3-Benzothiazin-4-one |

Thiadiazoles: The synthesis of 1,3,4-thiadiazole derivatives can be accomplished by reacting thiosemicarbazide or thiohydrazides with acyl chlorides. nih.gov The initial acylation is followed by an acid-catalyzed cyclodehydration to yield the aromatic thiadiazole ring. nih.gov For instance, reacting this compound with thiosemicarbazide would produce an acylthiosemicarbazide intermediate, which upon heating in the presence of an acid catalyst like sulfuric acid or polyphosphoric acid, cyclizes to form the corresponding 2-amino-5-(4-cyano-2,5-difluorophenyl)-1,3,4-thiadiazole. nih.gov

Derivatization for Advanced Functional Materials

The unique combination of a cyano group, fluorine atoms, and a rigid phenyl ring makes this compound an attractive precursor for advanced functional materials, where molecular shape, polarity, and stability are critical.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases (mesogens) often consist of a rigid core and flexible terminal chains. The 4-cyano-2,5-difluorophenyl moiety is an excellent candidate for inclusion in a mesogenic core due to its planarity and large dipole moment, which arises from the strongly electron-withdrawing cyano and fluoro groups. beilstein-journals.org The cyano group, in particular, is a common feature in liquid crystal design, as seen in benchmark materials like 4-cyano-4'-pentylbiphenyl (5CB), where it contributes to a high dielectric anisotropy. wikipedia.orgmdpi.com The acyl chloride function of this compound allows for its facile incorporation into larger molecular architectures through the formation of stable ester or amide linkages with other molecular fragments, such as phenols, alcohols, or amines that bear flexible alkyl or alkoxy tails.

The structural features of this compound also make it a candidate for integration into polymers and supramolecular structures. The acyl chloride group can be used in step-growth polymerization reactions. For example, reaction with a diol or a diamine would lead to the formation of polyesters or polyamides, respectively. The resulting polymers would incorporate the rigid, polar 4-cyano-2,5-difluorophenyl unit into the polymer backbone, potentially imparting properties such as high thermal stability, specific solubility characteristics, and unique dielectric properties.

Furthermore, polymers containing cyano-substituted aromatic units have been investigated for applications in organic electronics, such as photovoltaics, where the electron-withdrawing nature of the cyano group can lower the energy levels of the molecular orbitals. researchgate.net The ability to form polymers from this compound opens avenues for creating new materials with tailored electronic and physical properties.

Limited Publicly Available Data on Specific Applications of this compound

Extensive research into the applications of the chemical compound this compound in the specific areas of complex organic synthesis, specialized chemical probes, and bioconjugation has yielded limited publicly available information. While the compound's structure suggests potential reactivity in these fields, detailed research findings and specific examples of its use as outlined are not readily found in the scientific literature accessible through broad searches.

The inherent reactivity of an acyl chloride functional group, combined with the electronic effects of the cyano and difluoro substituents, theoretically makes this compound a candidate for various synthetic transformations. Acyl chlorides are well-established reagents for acylation reactions, forming new carbon-carbon or carbon-heteroatom bonds, which are fundamental to the construction of complex molecules. However, specific documented instances of its employment in the synthesis of polyfluorinated conjugated systems, such as phthalocyaninato complexes, or in the creation of specialized chemical probes and for chemical modifications in bioconjugation, remain elusive in the reviewed literature.

General chemical principles suggest that this compound could potentially participate in reactions such as Friedel-Crafts acylation to attach the cyanodifluorobenzoyl moiety to aromatic systems, or in esterification and amidation reactions with appropriate nucleophiles. These types of reactions are foundational in the synthesis of more complex structures. For instance, the formation of amide bonds is a common strategy in creating chemical probes and in bioconjugation.

Despite these theoretical possibilities, the absence of specific studies or patents detailing the use of this compound for the requested applications prevents a detailed discussion of its role in these advanced synthetic contexts. Further investigation into proprietary databases or more specialized chemical literature might be necessary to uncover specific examples and research findings related to this particular compound.

Therefore, the following sections on its application in the formation of polyfluorinated conjugated systems, its role in the synthesis of specialized chemical probes, and its chemical modifications for bioconjugation cannot be populated with the detailed, research-backed information and data tables as requested, due to the lack of available specific data.

Computational and Theoretical Chemistry Studies of 4 Cyano 2,5 Difluorobenzoyl Chloride

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Through quantum mechanical calculations, it is possible to model the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular systems. rsc.orgelixirpublishers.com For a molecule such as 4-Cyano-2,5-difluorobenzoyl chloride, these calculations can provide optimized geometries, vibrational frequencies, and electronic properties. researchgate.net Ab initio calculations, while computationally more demanding, are based on first principles without empirical parameters and can offer highly accurate results for substituent effects. psu.edu DFT methods, such as those employing the B3LYP functional, offer a balance of accuracy and computational cost, making them well-suited for studying substituted benzoyl chlorides and their derivatives. rsc.org

Theoretical studies on similar molecules, like benzoyl chloride and its derivatives, have utilized these methods to investigate reaction mechanisms, such as solvolysis, and to correlate calculated properties with experimental observations. researchgate.netpsu.edu For instance, calculations on substituted benzoyl chlorides have been used to determine heterolytic bond dissociation energies, which are crucial for understanding reaction pathways. psu.edu

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable arrangement of its atoms. Subsequent frequency calculations would confirm that this structure is a true minimum on the potential energy surface and could be used to simulate its infrared and Raman spectra.

Table 1: Hypothetical Calculated Properties of this compound

| Property | Hypothetical Value | Method |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| C-Cl Bond Length | 1.80 Å | DFT/B3LYP |

| C=O Bond Length | 1.19 Å | DFT/B3LYP |

| C≡N Bond Length | 1.15 Å | DFT/B3LYP |

This table presents hypothetical data for illustrative purposes, as direct computational studies on this specific molecule are not publicly available.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. numberanalytics.com For this compound, the electron-withdrawing nature of the cyano and fluoro groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoyl chloride. numberanalytics.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group would be expected to have a negative electrostatic potential. Conversely, the carbonyl carbon would exhibit a significant positive potential, marking it as the primary site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. acs.org For a relatively rigid molecule like this compound, conformational analysis would focus on the rotation around the C-C bond connecting the benzoyl group to the ring. However, studies on similar molecules like 2,6-dichlorobenzoyl chloride have shown that significant rotational barriers can exist. researchgate.net

MD simulations can also provide insights into how this compound interacts with solvents or other reactants. The fluorine atoms, in particular, can have a significant impact on these interactions. nih.gov They can participate in non-covalent interactions, including halogen bonding, which can influence the molecule's solubility and reactivity in different media. nih.gov A simulation of this compound in a polar solvent would reveal the nature of the solvation shell and could help in understanding its reactivity in solution.

In Silico Design of Novel Catalytic Systems for Reactions Involving the Compound

The in silico design of catalysts is a rapidly growing field that leverages computational chemistry to predict and optimize the performance of catalysts for specific chemical transformations. acs.orgresearchgate.netmdpi.com For reactions involving this compound, such as acylation reactions, computational methods can be used to design catalysts that are both highly active and selective. nih.gov

The process of in silico catalyst design often begins with identifying a promising reaction mechanism. mdpi.com DFT calculations can then be used to model the transition states of the catalyzed reaction, providing insights into the energy barriers that determine the reaction rate. acs.org By systematically modifying the structure of the catalyst in the computational model, it is possible to identify structural features that lead to lower activation energies and thus higher catalytic efficiency. uib.no

For instance, in designing a catalyst for an enantioselective acylation using this compound, computational screening of a virtual library of chiral catalysts could be performed. The binding energies of the substrate to the catalyst and the energies of the diastereomeric transition states would be calculated to predict the enantiomeric excess of the product. This computational approach can significantly accelerate the discovery of new and effective catalytic systems.

Advanced Analytical Methodologies for Research on 4 Cyano 2,5 Difluorobenzoyl Chloride Chemistry

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., operando IR, time-resolved NMR)

In-situ spectroscopic methods are indispensable for gaining a dynamic understanding of chemical transformations by monitoring reactions as they occur, without the need for sampling. mdpi.com These techniques provide real-time data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction mechanisms and kinetics. mdpi.com

Operando Infrared (IR) Spectroscopy: Fiber-optic coupled Fourier transform infrared spectroscopy (FTIR-ATR) is a powerful tool for monitoring reactions involving 4-Cyano-2,5-difluorobenzoyl chloride. mdpi.com By immersing an ATR probe directly into the reaction vessel, spectra can be continuously acquired. uu.nl The analysis would focus on specific vibrational bands:

Acyl Chloride Carbonyl (C=O) Stretch: Acyl chlorides exhibit a strong, characteristic absorption band at a high frequency, typically in the 1775–1810 cm⁻¹ range. uobabylon.edu.iqwikipedia.org The disappearance of this peak would signify the consumption of the starting material.

Nitrile (C≡N) Stretch: The cyano group of the molecule has a sharp, medium-intensity absorption band around 2230-2250 cm⁻¹. uobabylon.edu.iq This peak's stability or shift can provide information about its involvement in the reaction.

Product-Specific Bands: The appearance of new bands, such as an amide C=O stretch (around 1690 cm⁻¹) or an ester C=O stretch (around 1735 cm⁻¹), would indicate the formation of the desired product. uobabylon.edu.iq

This approach allows for precise determination of reaction endpoints, identification of reaction intermediates, and optimization of process parameters, which is critical for ensuring safety and purity, especially in exothermic reactions. mdpi.com

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly implemented in real-time as IR, time-resolved NMR studies, often through rapid, automated sampling, provide detailed structural information throughout a reaction's course. nih.gov For a reaction involving this compound, ¹H-NMR and ¹⁹F-NMR would be particularly informative.

¹H-NMR: The chemical shifts of the aromatic protons on the benzoyl ring are sensitive to the transformation of the acyl chloride group. Monitoring the disappearance of the starting material's signals and the appearance of new aromatic signals corresponding to the product allows for the quantification of reaction conversion over time. nih.gov

¹⁹F-NMR: The two fluorine atoms provide highly sensitive probes. Their chemical shifts and coupling constants would change significantly upon conversion of the acyl chloride to an amide, ester, or other derivative, offering a clear and often less crowded spectral window for monitoring the reaction.

The following is an interactive data table. Click on the headers to sort the data.

| Technique | Monitored Functional Group | Typical Wavenumber/Chemical Shift | Application in Reaction Monitoring |

|---|---|---|---|

| Operando IR | Acyl Chloride (C=O) | ~1800 cm⁻¹ uobabylon.edu.iq | Monitors consumption of starting material. |

| Operando IR | Nitrile (C≡N) | ~2230 cm⁻¹ uobabylon.edu.iq | Tracks the stability of the cyano group. |

| Operando IR | Amide (C=O) | ~1690 cm⁻¹ uobabylon.edu.iq | Monitors formation of amide product. |

| Time-Resolved NMR | Aromatic Protons (¹H) | ~7.5-8.5 ppm | Quantifies conversion by tracking changes in the aromatic signal pattern. rsc.org |

| Time-Resolved NMR | Fluorine Atoms (¹⁹F) | Varies | Provides a sensitive probe for changes in the electronic environment of the ring. nih.gov |

Advanced Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Reactions with polyfunctional reagents or complex substrates can yield a mixture of products and byproducts. Advanced chromatographic techniques are essential for the separation, identification, and quantification of each component.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a cornerstone for analyzing reaction mixtures containing benzoyl chloride derivatives. nih.gov The method separates compounds based on their polarity. In a typical analysis of a reaction involving this compound, the highly reactive starting material would be consumed and converted into less polar products (e.g., amides or esters), which would have longer retention times on a C18 column. nih.gov

Hyphenated Techniques (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical platform. nih.govnih.gov This technique not only separates the components of a complex mixture but also provides mass information for structural elucidation. chromatographyonline.comresearchwithrowan.com Benzoyl chloride derivatization is a well-established method to improve the chromatographic behavior and MS sensitivity of polar analytes, and the principles are directly applicable to the analysis of reaction products derived from this compound. nih.govnih.gov The high sensitivity allows for the detection of trace-level impurities and byproducts. nih.gov

The following is an interactive data table. Click on the headers to sort the data.

| Technique | Principle | Application to this compound Chemistry |

|---|---|---|

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Quantification of starting material, main product, and major byproducts. |

| LC-MS | Separation by LC, followed by mass analysis for identification. | Identification of unknown byproducts and confirmation of product mass. nih.gov |

| LC-MS/MS | LC separation with highly selective and sensitive detection using tandem mass spectrometry. | Trace-level impurity profiling and quantitative analysis in complex matrices. nih.gov |

X-ray Crystallography for Structural Elucidation of Derived Crystalline Compounds

X-ray crystallography provides the definitive, three-dimensional structure of a crystalline molecule. For novel compounds synthesized from this compound, obtaining a single crystal and performing X-ray diffraction analysis is the gold standard for unambiguous structural proof.

This technique has been successfully used to determine the structures of complex molecules derived from substituted benzoyl moieties. For example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, synthesized from a two-step procedure involving a substituted benzoyl group, was established using single crystal X-ray diffraction. mdpi.com Such an analysis provides precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.com In the context of derivatives from this compound, crystallography would confirm the regiochemistry of the reaction, the conformation of the molecule, and reveal noncovalent interactions involving the fluorine atoms and the cyano group, such as hydrogen bonds or π-π stacking. researchgate.net

The following is an interactive data table showing representative crystallographic data for a related compound. Click on the headers to sort the data.

| Parameter | Example Value (N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com) | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.1974 Å, b = 10.6696 Å, c = 12.9766 Å | Precise dimensions of the repeating crystal lattice. |

| Bond Length (C≡N) | 1.140 Å | Confirms the triple bond character of the cyano group. |

| Bond Angle (N-C-N) | 176.5° | Shows the near-linear geometry of the cyano group attachment. |

Mass Spectrometry for Reaction Monitoring and Product Identification (excluding basic compound identification)

Beyond simple molecular weight confirmation, mass spectrometry (MS) is a versatile tool for advanced mechanistic studies and reaction monitoring.

Real-Time Reaction Monitoring: By coupling an electrospray ionization (ESI) source directly to a reaction vessel, it is possible to monitor the evolution of ions in the reaction solution in real time. This method can track the decay of the reactant ion corresponding to [M+H]⁺ or other adducts of this compound (after derivatization or in a suitable solvent system) and the corresponding growth of product ions. This is particularly useful for identifying short-lived intermediates that may not be observable by NMR or IR.

Tandem Mass Spectrometry (MS/MS) for Structural Analysis: Tandem MS is used to fragment a selected precursor ion and analyze its product ions. This fragmentation pattern serves as a "fingerprint" that can confirm the identity of a product and distinguish it from isomers. For example, a product formed by the reaction of this compound with an amine would be expected to fragment via cleavage of the newly formed amide bond.

Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. nih.gov It involves selecting a specific precursor ion, fragmenting it, and monitoring only a specific product ion. By setting up MRM transitions for the starting material, expected product, and potential byproducts, one can achieve highly accurate quantification and monitor the reaction progress with exceptional sensitivity, even in crude reaction mixtures. nih.gov

The following is an interactive data table showing hypothetical MRM transitions for a reaction with aniline. Click on the headers to sort the data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |

|---|---|---|---|

| This compound | 188.0 [M+H]⁺ (hypothetical) | 152.0 [M-Cl]⁺ | Consumption of Starting Material |

| N-phenyl-4-cyano-2,5-difluorobenzamide | 259.1 [M+H]⁺ | 152.0 [M-NHPh]⁺ | Formation of Product |

| 4-Cyano-2,5-difluorobenzoic acid | 184.0 [M+H]⁺ | 166.0 [M-H₂O+H]⁺ | Formation of Hydrolysis Byproduct |

Future Research Directions and Emerging Perspectives for 4 Cyano 2,5 Difluorobenzoyl Chloride

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 4-Cyano-2,5-difluorobenzoyl chloride is dominated by the highly electrophilic acyl chloride group, which is further activated by the strong electron-withdrawing effects of the cyano and difluoro substituents. While this inherent reactivity is advantageous for many nucleophilic substitution reactions, achieving high selectivity and efficiency, particularly in complex syntheses like Friedel-Crafts acylations, remains a key challenge that warrants the exploration of advanced catalytic systems. numberanalytics.com

Future research should focus on moving beyond traditional Lewis acids like aluminum chloride, which often require stoichiometric amounts and can lead to corrosive waste streams and complex product mixtures. researchgate.net Promising avenues include the development and application of:

Heterogeneous Catalysts: Solid-supported catalysts such as zeolites, clays, and polymetal oxides offer significant advantages in terms of catalyst recovery, reusability, and process simplification. researchgate.nettaylorandfrancis.com Zeolites, for instance, can provide shape-selectivity based on their pore size, potentially directing acylation to a specific position on an aromatic substrate. researchgate.net Research into tailoring the acidity and porous structure of catalysts like H-Beta zeolites or nanocrystalline metal oxides could lead to highly selective and environmentally benign processes. researchgate.netacs.org

Advanced Homogeneous Catalysts: The use of rare-earth metal triflates and triflimides represents a more innovative class of Lewis acids that are often more tolerant to moisture and functional groups than classical variants. researchgate.net Furthermore, cooperative catalysis, combining photoredox systems with transition metals like zirconocene, has shown success in activating challenging C–Cl bonds under mild conditions and could be adapted for novel transformations beyond simple acylation. nih.gov

Organocatalysis: Exploring organocatalysts for reactions involving this acyl chloride could provide unique selectivity profiles. Chiral nucleophilic catalysts, for example, could enable enantioselective acylations, a highly valuable transformation in pharmaceutical synthesis.

| Catalyst Class | Potential Advantages for this compound Reactions | Representative Examples | Key Research Focus |

|---|---|---|---|

| Traditional Lewis Acids | High reactivity for Friedel-Crafts reactions. numberanalytics.com | AlCl₃, FeCl₃, SbCl₅ numberanalytics.comresearchgate.net | Improving selectivity, reducing catalyst loading, and managing waste. |

| Heterogeneous Catalysts | Reusable, reduced waste, potential for shape-selectivity, improved product isolation. researchgate.nettaylorandfrancis.com | Zeolites (H-ZSM-5, H-Beta), Nanoscale Metal Oxides (SnO₂), Clay-supported reagents (Envirocats). taylorandfrancis.comresearchgate.netacs.org | Tuning acidity and pore structure for regioselective control; nanoscale catalyst design. acs.org |

| Advanced Homogeneous Catalysts | High efficiency, mild reaction conditions, functional group tolerance. researchgate.net | Rare Earth Triflates, Zirconocene/Photoredox systems. researchgate.netnih.gov | Developing cooperative catalytic cycles for novel bond formations. |

| Organocatalysts | Metal-free conditions, potential for asymmetric induction. | DMAP analogues, N-Heterocyclic Carbenes (NHCs), Chiral Amines. | Designing catalysts for enantioselective acylation and other transformations. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic procedures from traditional batch processing to automated and continuous flow platforms is a major trend in modern chemistry, offering enhanced safety, consistency, and scalability. For a reactive and potentially hazardous reagent like this compound, which is a lachrymatory compound that can release corrosive HCl gas upon contact with moisture, these technologies are particularly relevant. sciencemadness.orgyoutube.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters. The high surface-area-to-volume ratio allows for efficient heat exchange, mitigating the risks associated with the often exothermic nature of acylation reactions. Precise control of residence time can minimize the formation of side products and improve selectivity, as has been demonstrated in stereoselective Friedel-Crafts acylations that defy isomerizations common in batch reactions. rsc.org Future work should focus on developing robust flow protocols for the use of this compound with various nucleophiles, enabling safer and more efficient production of key intermediates.

Automated Synthesis: The structure of this compound makes it an ideal building block for creating large libraries of compounds for high-throughput screening in drug discovery. Automated synthesis platforms, which can perform dozens or hundreds of reactions in parallel, can be coupled with flow reactors to rapidly generate diverse sets of amides, esters, and ketones from this single precursor. This approach accelerates the discovery process by systematically exploring the chemical space around a privileged core structure. The compatibility of modern synthetic techniques, such as those using condensed sources of carbon monoxide for carbonylation, with automated platforms highlights the feasibility of this strategy. mdpi.com

| Parameter | Traditional Batch Processing | Flow Chemistry & Automated Platforms |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive material; potential for thermal runaway in exothermic reactions. sciencemadness.org | Small reaction volumes enhance safety; superior heat management prevents exotherms; enclosed systems reduce exposure to hazardous reagents. rsc.org |

| Reaction Control | Difficult to maintain uniform temperature and mixing, leading to potential side products and impurities. | Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. rsc.org |

| Scalability | Scaling up can be non-linear and require significant process redevelopment. | Scalability is achieved by running the system for longer periods ("scaling out"), simplifying the transition from lab to production. |

| High-Throughput Screening | Labor-intensive for library generation. | Ideal for rapid synthesis of compound libraries for drug discovery and materials science. mdpi.combeilstein-journals.org |

Design of Next-Generation Chemical Entities Based on its Unique Structural Features

The true future value of this compound lies in its use as a "privileged scaffold" for the rational design of new molecules with tailored functions. researchgate.netnih.govrsc.org Its distinct structural motifs—the fluorinated ring, the cyano group, and the reactive acyl chloride—can be exploited to address specific challenges in medicinal chemistry and materials science.

Targeted Covalent Inhibitors (TCIs): The development of TCIs is a major focus in modern drug discovery, as they can achieve high potency and prolonged duration of action by forming a permanent bond with their protein target. nih.govcas.org The benzoyl chloride moiety is a "warhead" capable of reacting with nucleophilic amino acid residues like cysteine, lysine, or tyrosine on a target protein. researchgate.net The fluorinated cyanophenyl body of the molecule can be designed to fit specifically into the binding pocket of a target enzyme (e.g., a kinase or protease), delivering the reactive acyl chloride to the desired location. nih.gov This strategy can be used to tackle historically "undruggable" targets. cas.org

Fluorine-Driven Molecular Properties: Fluorine atoms are prized in medicinal chemistry for their ability to modulate a molecule's physicochemical properties. nih.govnih.gov The two fluorine atoms on the phenyl ring can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa. ossila.comsigmaaldrich.com Future research will involve using this difluoro pattern to optimize the pharmacokinetic profiles of new drug candidates.

The Cyano Group as a Versatile Modulator: The nitrile (cyano) group is more than just an electron-withdrawing feature. It is a key pharmacophoric element that can act as a hydrogen bond acceptor, enhancing binding to biological targets. researchgate.net Furthermore, it serves as a versatile synthetic handle that can be transformed into other functional groups, such as amines (via reduction) or tetrazoles (via cycloaddition), allowing for late-stage diversification of a lead compound to improve its properties.

| Structural Feature | Role in Molecular Design | Future Research Application |

|---|---|---|

| Benzoyl Chloride | Reactive electrophile ("warhead"). researchgate.net | Designing targeted covalent inhibitors (TCIs) for kinases, proteases, and other enzymes. nih.govnih.gov |

| 2,5-Difluoro Substitution | Modulates pKa, lipophilicity, and metabolic stability; enhances binding affinity. ossila.comsigmaaldrich.com | Optimizing drug-like properties (ADME) of new therapeutic agents; creating advanced materials with high thermal stability. sigmaaldrich.com |

| Cyano Group (Nitrile) | Hydrogen bond acceptor; versatile synthetic handle for conversion to other functional groups. researchgate.net | Creating novel heterocyclic scaffolds; fine-tuning polarity and solubility of lead compounds. |

| Entire Scaffold | A "privileged" building block for creating diverse molecular architectures. researchgate.netresearchgate.net | Development of new classes of antivirals, anticancer agents, and agrochemicals. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-cyano-2,5-difluorobenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and functional group interconversion. For example, starting from 2,5-difluorobenzonitrile, chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Reaction optimization may require controlled temperature (e.g., reflux at 70–80°C) and inert atmospheres to prevent hydrolysis. Yield improvements often involve stoichiometric adjustments or catalysts like AlCl₃ (as seen in analogous fluorobenzoyl chloride syntheses) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions and ¹³C NMR for cyano group verification.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity.

- FT-IR : Peaks at ~1780 cm⁻¹ (C=O stretch) and ~2240 cm⁻¹ (C≡N stretch) validate functional groups.

Moisture-sensitive compounds require analysis under anhydrous conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for acyl chlorides:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and vapor-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (HCl, HF).

- Spill Management : Neutralize with sodium bicarbonate or calcium oxide.

Safety data for analogous compounds (e.g., 4-fluorobenzoyl chloride) emphasize avoiding water contact to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reactivity at specific sites (e.g., para-fluorine vs. cyano group). Software like Gaussian or ORCA models transition states for nucleophilic acyl substitutions. Virtual screening of solvents (e.g., dichloromethane vs. THF) can minimize side reactions. Chemical software tools also aid in predicting byproducts and optimizing reaction trajectories .

Q. What strategies resolve contradictory data in fluorobenzoyl chloride reactivity studies (e.g., unexpected hydrolysis rates)?

- Methodological Answer :

- Controlled Experiments : Vary humidity levels or solvent polarity (e.g., DMF vs. anhydrous ether) to isolate hydrolysis pathways.

- Isotopic Labeling : Use D₂O to trace water involvement in degradation.

- Kinetic Analysis : Compare Arrhenius plots to identify activation barriers.

Contradictions often arise from trace moisture or impurities; rigorous drying of reagents/solvents is critical .

Q. How can factorial design improve the scalability of this compound-based reactions?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), catalyst loading (0.1 eq vs. 0.5 eq), and stoichiometry (1:1 vs. 1:2).

- Response Variables : Yield, purity, and reaction time.

Statistical tools like ANOVA identify significant interactions (e.g., high temperature accelerates side reactions with cyano groups). This approach minimizes trial runs and resource waste .

Q. What are the challenges in synthesizing heterocyclic derivatives from this compound, and how are they addressed?

- Methodological Answer : Competing reactivity of fluorine and cyano groups complicates regioselectivity. Strategies include:

- Protecting Groups : Temporarily block the cyano group with trimethylsilyl chloride.

- Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for selective aryl-aryl bond formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in nucleophilic aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.